(R)-DTB-SpiroPAP-6-Me
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Overview
Description
®-DTB-SpiroPAP-6-Me is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by its spirocyclic framework, which imparts distinct stereochemical features that are valuable in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-DTB-SpiroPAP-6-Me typically involves a multi-step process that includes the formation of the spirocyclic core followed by the introduction of the desired functional groups. One common synthetic route involves the use of chiral catalysts to induce the formation of the spirocyclic structure with high enantioselectivity. Reaction conditions often include controlled temperatures, specific solvents, and the use of protective groups to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-DTB-SpiroPAP-6-Me may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods such as crystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-DTB-SpiroPAP-6-Me undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-DTB-SpiroPAP-6-Me include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
®-DTB-SpiroPAP-6-Me has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-DTB-SpiroPAP-6-Me involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, which can result in the activation or inhibition of specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(S)-DTB-SpiroPAP-6-Me: The enantiomer of ®-DTB-SpiroPAP-6-Me, which may exhibit different biological activities and properties.
Spirocyclic analogs: Compounds with similar spirocyclic frameworks but different functional groups.
Chiral catalysts: Other chiral compounds used in asymmetric synthesis.
Uniqueness
®-DTB-SpiroPAP-6-Me is unique due to its specific stereochemistry and the presence of distinct functional groups that confer unique reactivity and selectivity in chemical reactions. Its spirocyclic structure also provides a rigid framework that can enhance binding interactions in biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R)-1'-[(E)-1-bis(3,5-ditert-butylphenyl)phosphanylprop-1-enyl]-N-[(6-methylpyridin-2-yl)methyl]spiro[1,2-dihydroindene-3,5'-cyclopentene]-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H67N2P/c1-15-45(43-22-18-25-51(43)26-24-35-20-17-23-44(46(35)51)52-33-40-21-16-19-34(2)53-40)54(41-29-36(47(3,4)5)27-37(30-41)48(6,7)8)42-31-38(49(9,10)11)28-39(32-42)50(12,13)14/h15-17,19-23,27-32,52H,18,24-26,33H2,1-14H3/b45-15+/t51-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTGUWSHWYQWGV-SAEDYZQGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CCCC12CCC3=C2C(=CC=C3)NCC4=CC=CC(=N4)C)P(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C1=CCC[C@]12CCC3=C2C(=CC=C3)NCC4=CC=CC(=N4)C)/P(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H67N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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